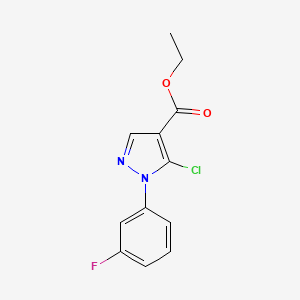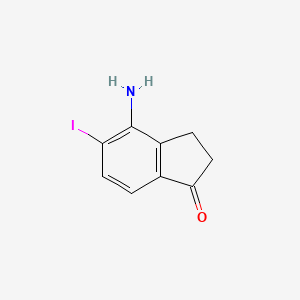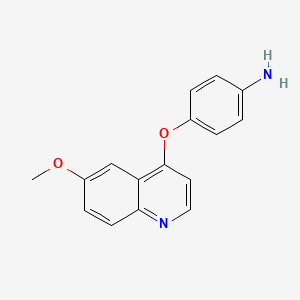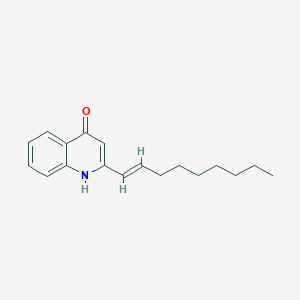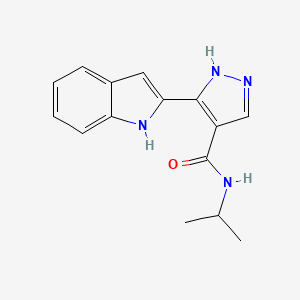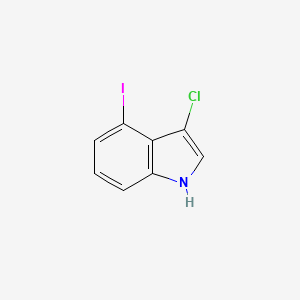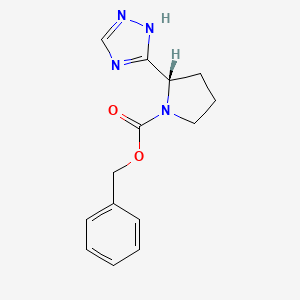
5-(1-Methyl-2,6-dioxo-1,2,6,7-tetrahydro-3H-purin-3-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their involvement in nucleic acid metabolism and various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid typically involves multi-step organic reactions. The starting materials often include purine derivatives and pentanoic acid derivatives. Common synthetic routes may involve:
- Alkylation reactions
- Condensation reactions
- Oxidation and reduction steps
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions
- Continuous flow reactors for efficient production
- Purification steps such as crystallization and chromatography
化学反応の分析
Types of Reactions
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states
Reduction: Conversion to lower oxidation states
Substitution: Replacement of functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its role in metabolic pathways
Medicine: Potential therapeutic applications due to its biological activity
Industry: Used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Blocking the activity of key enzymes
Receptor binding: Interacting with cellular receptors to modulate biological responses
Signal transduction: Affecting intracellular signaling pathways
類似化合物との比較
Similar Compounds
Adenosine: A purine nucleoside involved in energy transfer
Guanosine: Another purine nucleoside with similar biological functions
Xanthine derivatives: Compounds with similar structures and functions
Uniqueness
5-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)pentanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties compared to other purine derivatives.
特性
CAS番号 |
79127-51-8 |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
5-(1-methyl-2,6-dioxo-7H-purin-3-yl)pentanoic acid |
InChI |
InChI=1S/C11H14N4O4/c1-14-10(18)8-9(13-6-12-8)15(11(14)19)5-3-2-4-7(16)17/h6H,2-5H2,1H3,(H,12,13)(H,16,17) |
InChIキー |
UETBVPZWGKNKSD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone](/img/structure/B11849260.png)

![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one](/img/structure/B11849270.png)
